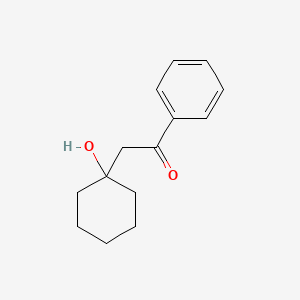

2-(1-Hydroxycyclohexyl)-1-phenylethanone

Description

Properties

CAS No. |

57213-26-0 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

2-(1-hydroxycyclohexyl)-1-phenylethanone |

InChI |

InChI=1S/C14H18O2/c15-13(12-7-3-1-4-8-12)11-14(16)9-5-2-6-10-14/h1,3-4,7-8,16H,2,5-6,9-11H2 |

InChI Key |

HRPUANCEDYZMFT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CC(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(1-Hydroxycyclohexyl)-1-phenylethanone

Detailed Stepwise Preparation Process

Acidylation to Prepare Cyclohexanecarbonyl Chloride

- Starting Material: Hexahydrobenzoic acid (cyclohexanecarboxylic acid)

- Reagent: Phosphorus trichloride (PCl3)

- Conditions: Heating at 33–60 °C for 4 hours under stirring

- Reaction: Conversion of acid to acid chloride (cyclohexanecarbonyl chloride)

- Optimal weight ratio: Hexahydrobenzoic acid to PCl3 is approximately 1.8–2:1

- Outcome: Acid chloride intermediate for Friedel-Crafts acylation

Friedel-Crafts Acylation (Fu-Ke Reaction)

- Reactants: Cyclohexanecarbonyl chloride and benzene

- Catalyst: Aluminum chloride (AlCl3)

- Conditions: Cooling to 5–15 °C during addition, then stirring at 13–15 °C for at least 2.5 hours

- Weight ratios: Benzene : AlCl3 : cyclohexanecarbonyl chloride ≈ 9 : 3 : 3.16

- Reaction: Electrophilic aromatic substitution to form phenylcyclohexanone intermediate

- Workup: Hydrolysis with dilute hydrochloric acid (1.5–2.5%) to remove aluminum salts and isolate the ketone

Chlorination of Phenylcyclohexanone Intermediate

- Reactant: Phenylcyclohexanone

- Reagent: Chlorine gas (Cl2)

- Conditions: Warming to 58–60 °C, chlorine back-fed into reaction vessel until completion

- Product: 1-chlorophenylcyclohexanone intermediate

Alkaline Hydrolysis to Final Product

- Reactants: 1-chlorophenylcyclohexanone and aqueous sodium hydroxide (NaOH)

- Conditions: Stirring under controlled temperature until reaction completion

- Workup: Extraction with toluene, separation of aqueous and organic layers, recovery of toluene, isolation of crude 1-hydroxycyclohexyl phenyl ketone

- Purification: Vacuum distillation followed by recrystallization from petroleum ether to obtain pure product

Summary Table of Preparation Steps and Conditions

| Step No. | Reaction Type | Reactants & Reagents | Conditions | Key Parameters | Product/Intermediate |

|---|---|---|---|---|---|

| 1 | Acidylation | Hexahydrobenzoic acid + PCl3 | 33–60 °C, 4 h | Acid:PCl3 = 1.8–2:1 (wt ratio) | Cyclohexanecarbonyl chloride |

| 2 | Friedel-Crafts acylation | Cyclohexanecarbonyl chloride + Benzene + AlCl3 | 5–15 °C addition, 13–15 °C, 2.5 h | Benzene:AlCl3:Acid chloride = 9:3:3.16 | Phenylcyclohexanone intermediate |

| 3 | Hydrolysis | Phenylcyclohexanone complex + dilute HCl (1.5–2.5%) | Stirring, pH > 5 | Removal of AlCl3 salts | Phenylcyclohexanone (clean) |

| 4 | Chlorination | Phenylcyclohexanone + Cl2 | 58–60 °C, chlorine back-feed | Controlled chlorine feed | 1-Chlorophenylcyclohexanone |

| 5 | Alkaline hydrolysis | 1-Chlorophenylcyclohexanone + NaOH | Stirring, room temp | NaOH:chloride ~1:1 (wt ratio) | 1-Hydroxycyclohexyl phenyl ketone (crude) |

| 6 | Purification | Crude product | Vacuum distillation, recrystallization | Petroleum ether solvent | Pure 1-hydroxycyclohexyl phenyl ketone |

Alternative Synthetic Route: Nucleophilic Coupling with 1-Ethynylcyclohexanol

- Catalytic system: Tetrabutylammonium hydroxide (Bu4NOH) in DMSO/H2O

- Reaction: Coupling of 1-ethynylcyclohexanol with ketones (e.g., acetophenone) to form acetylene diols including 1-(3-hydroxy-3-phenylbut-1-ynyl)cyclohexanol derivatives

- Conditions: Low temperature (~10 °C), controlled addition of reagents, quenching after 12 hours

- Yield: Up to 86% for acetylene diols

- Note: While this method produces related hydroxycyclohexyl compounds, it is more specialized and less commonly used for direct synthesis of this compound itself.

Analysis of Preparation Methods

Advantages of Friedel-Crafts Based Method

- High yield and purity: The multi-step approach yields high-quality 1-hydroxycyclohexyl phenyl ketone with good overall yield.

- Scalability: Suitable for industrial scale due to well-established Friedel-Crafts acylation and chlorination steps.

- Environmental considerations: Modern improvements reduce sulfur dioxide and sodium chloride waste emissions compared to older methods.

- Reaction control: Temperature and stoichiometry control enable selective chlorination and hydrolysis, minimizing by-products.

Challenges and Considerations

- Use of hazardous reagents: Phosphorus trichloride, aluminum chloride, and chlorine gas require careful handling and safety measures.

- Waste management: Acidic and chlorinated waste streams need proper treatment.

- Purification complexity: Requires vacuum distillation and recrystallization to achieve high purity.

Alternative Method Suitability

- The nucleophilic coupling method involving 1-ethynylcyclohexanol is useful for synthesizing related hydroxyalkynyl cyclohexanol derivatives but is less direct for the target ketone.

- It offers high yields for specialized acetylene diols but involves different reaction mechanisms and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclohexyl)-1-phenylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexanone and benzoic acid.

Reduction: Formation of 1-phenylethanol.

Substitution: Formation of various substituted cyclohexyl phenyl ketones.

Scientific Research Applications

2-(1-Hydroxycyclohexyl)-1-phenylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclohexyl)-1-phenylethanone as a photoinitiator involves the absorption of UV light, leading to the formation of free radicals. These free radicals initiate the polymerization of monomers, resulting in the formation of a polymer network. The compound’s ability to generate free radicals upon UV exposure makes it highly effective in UV-curable applications .

Comparison with Similar Compounds

3-Hydroxy-1-phenylbutan-1-one

1-(4-Chlorophenyl)-3-hydroxybutan-1-one

- Structure: Incorporates a 4-chlorophenyl group instead of phenyl, with a β-hydroxy butanone chain.

- Synthesis: Aldol condensation of 4-chloroacetophenone with acetaldehyde .

- Properties : The electron-withdrawing chlorine substituent increases electrophilicity, altering reactivity in nucleophilic additions. Molecular weight: C₁₀H₁₁ClO₂ (198.65 g/mol).

5-Hydroxy-2,5-dimethylhexan-3-one

- Structure : Branched aliphatic β-hydroxy ketone with two methyl groups.

- Synthesis : Aldol condensation of acetone with methyl ketones .

- Properties : Aliphatic structure reduces aromatic interactions, leading to lower melting points and higher volatility. Molecular weight: C₈H₁₆O₂ (144.21 g/mol).

- Applications : Less relevant in medicinal chemistry compared to aromatic analogs like the target compound .

Structural Modifications and Functional Implications

Cyclohexyl vs. Linear Alkyl Groups

The cyclohexanol moiety in this compound enhances steric bulk and hydrophobicity compared to linear alkyl chains (e.g., 3-hydroxy-1-phenylbutan-1-one). This increases melting points (70–71°C vs. ~50–60°C for linear analogs) and may improve stability in solid-state formulations .

Aromatic vs. Heterocyclic Substituents

- 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone (): The benzothiazole sulfanyl group introduces sulfur-based reactivity, making it a precursor for Michael additions and chalcone synthesis. This contrasts with the target compound’s hydroxycyclohexyl group, which prioritizes hydrogen bonding .

- 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone (): The benzimidazole ring and chlorine substituent confer antifungal properties, as seen in analogs like 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone .

Antitumor Activity

The target compound’s cyclohexyl-hydroxy group facilitates double cyclization reactions to form antitumor agents active against breast cancer cell lines (e.g., MDA-MB-231). Comparatively, 3-hydroxy-3-methyl-1-phenylbutan-1-one (a methyl-substituted analog) shows weaker cyclization efficiency due to reduced steric guidance .

Photoinitiation

As Irgacure 184 , the target compound’s ability to generate free radicals under UV light is superior to aliphatic β-hydroxy ketones (e.g., 4-hydroxy-3,3-dimethylbutan-2-one), which lack aromatic conjugation for efficient light absorption .

Neuroprotective and Enzymatic Interactions

The target compound’s simpler structure prioritizes material science applications over neuroprotection .

Data Table: Key Properties of Selected Compounds

*Estimated based on structural analogy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.